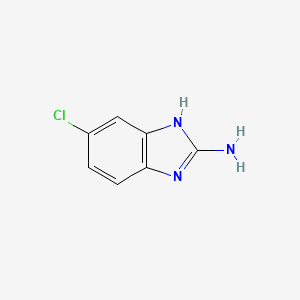

2-amino-6-chlorobenzimidazole

Vue d'ensemble

Description

2-Amino-6-chlorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. It is characterized by a benzene ring fused to an imidazole ring, with an amino group at the second position and a chlorine atom at the sixth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential therapeutic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chlorobenzimidazole typically involves the cyclization of o-phenylenediamine derivatives. One common method is the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. This reaction yields this compound through a cyclization process facilitated by the acidic environment .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6-chlorobenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of benzimidazole.

Reduction Products: Reduced amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antiviral and Antimicrobial Activity

Research indicates that 2-amino-6-chlorobenzimidazole derivatives can function as nucleoside analogs, which are essential in the development of antiviral agents. For instance, the compound has been implicated in the synthesis of antiviral drugs like penciclovir and famciclovir, which are used to treat herpes virus infections . The structural framework of benzimidazole allows for modifications that enhance bioactivity against viral pathogens.

1.2 Anticancer Properties

Several studies have demonstrated the potential of this compound as an anticancer agent. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, a study highlighted its efficacy as a selective inhibitor of pteridine reductase 1, an enzyme linked to folate metabolism in cancer cells . This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents.

2.1 Inhibition of Cyclooxygenase Enzymes

Compounds derived from this compound have exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory response, and their inhibition can lead to anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . Studies reported IC50 values indicating potent inhibition, suggesting potential applications in treating inflammatory conditions.

2.2 Analgesic Effects

Research has also pointed to the analgesic properties of this compound derivatives. Experimental models demonstrated that these compounds could effectively reduce pain responses in animal models, indicating their potential use as pain relief medications .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Moneer et al. (2016) | Compounds showed remarkable COX inhibition with IC50 values of 0.1664 nM (COX-1) and 0.0370 nM (COX-2). | Anti-inflammatory drugs |

| Sethi et al. (2017) | Developed derivatives with significant analgesic activities compared to control groups. | Pain management |

| Rathore et al. (2017) | Synthesized compounds with promising anti-inflammatory effects and COX-2 inhibition (IC50 range = 8–13.7 µM). | Treatment of inflammatory diseases |

Mécanisme D'action

The mechanism of action of 2-amino-6-chlorobenzimidazole involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA synthesis. The amino group at the second position and the chlorine atom at the sixth position play crucial roles in its binding affinity and specificity towards target molecules. The compound can modulate various biological pathways, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzimidazole: Lacks the chlorine atom, resulting in different chemical properties and biological activities.

6-Chlorobenzimidazole: Lacks the amino group, affecting its reactivity and applications.

2-Amino-5-chlorobenzimidazole: Similar structure but with the chlorine atom at the fifth position, leading to variations in its chemical behavior

Uniqueness

2-Amino-6-chlorobenzimidazole is unique due to the specific positioning of the amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Activité Biologique

2-Amino-6-chlorobenzimidazole is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a benzimidazole core with an amino group at the 2-position and a chlorine substituent at the 6-position. This specific arrangement contributes to its unique biological properties, as modifications on the benzimidazole ring can significantly influence its pharmacological profile.

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzimidazole derivatives, with findings suggesting that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of various benzimidazole derivatives, including this compound, researchers utilized human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that compounds within this class could induce apoptosis and DNA damage in hypoxic tumor environments. Specifically, the WST-1 assay demonstrated that this compound had an IC50 value of approximately 5 μM against A549 cells, highlighting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of benzimidazoles are well-documented, and this compound is no exception. Studies have shown promising activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In vitro tests assessed the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be around 10 μg/mL for E. coli and 5 μg/mL for S. aureus, indicating strong antibacterial properties compared to standard antibiotics .

Anti-inflammatory Activity

Benzimidazoles are also recognized for their anti-inflammatory effects. Research has indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanistic Insights

Studies employing lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound resulted in a dose-dependent decrease in cytokine release. The IC50 values for TNF-α and IL-6 were found to be approximately 3 μM and 4 μM, respectively, suggesting significant anti-inflammatory potential .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on recent research findings:

Propriétés

IUPAC Name |

6-chloro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOCNPCPPLPXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063857 | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-93-9 | |

| Record name | 2-Amino-5-chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of using 2-amino-5-chlorobenzimidazole in synthesizing metal complexes?

A1: 2-Amino-5-chlorobenzimidazole, also known as 1H-Benzimidazol-2-amine, 5-chloro-, is a heterocyclic compound capable of acting as a ligand in coordination chemistry. The research paper focuses on its reaction with 2,4-pentanedione to form azolo-2,4-pentanediones. These modified compounds can then bind to metal ions like Nickel(II) and Copper(II), forming polynuclear complexes []. The study delves into the spectroscopic characterization of these complexes to understand their structure and properties. This is relevant in exploring the potential of such complexes in various fields like catalysis or materials science.

Q2: What spectroscopic techniques were employed to characterize the synthesized complexes, and what information do they provide?

A2: The researchers utilized a combination of techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV/Vis) spectroscopy, and Electron Spin Resonance (ESR) spectroscopy []. IR spectroscopy helps identify the functional groups present in the complexes and their bonding modes. NMR provides insights into the structure and environment of the atoms within the molecules. UV/Vis spectroscopy helps to understand the electronic transitions occurring within the complexes, shedding light on their electronic structure and potential applications in areas like photochemistry. ESR spectroscopy is particularly useful for studying complexes with unpaired electrons, providing information about the metal ion's electronic environment and the nature of the metal-ligand bond.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.